molecular formula C7H5ClN4O B2556443 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone CAS No. 633328-97-9

1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone

Cat. No.: B2556443
CAS No.: 633328-97-9
M. Wt: 196.59
InChI Key: UOLFCRWSCMPVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone is a chemical compound with the molecular formula C7H5ClN4O. This compound is part of the pyrazolopyrimidine family, which is known for its diverse biological activities. The structure of this compound includes a pyrazolo[4,3-D]pyrimidine core with a chlorine atom at the 5-position and an ethanone group at the 1-position.

Preparation Methods

The synthesis of 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with formimidate intermediates . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process . Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalytic processes and continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazolo[4,3-d]pyrimidines exhibit promising anticancer properties. Studies have shown that 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone can inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation and survival. For instance, it has been noted for its ability to modulate the activity of protein kinases, which are pivotal in cancer progression.

Antiviral Properties

The compound has also been investigated for its antiviral effects. It has shown potential against various viral infections by disrupting viral replication mechanisms. Research indicates that this compound could serve as a lead structure for developing new antiviral agents.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It is believed to exert effects on neuroinflammatory pathways, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, making it a valuable tool in biochemical assays. For example, it has been studied as an inhibitor of certain phosphodiesterases, which play a role in cellular signaling pathways.

Molecular Probes

Due to its unique chemical structure, this compound can be utilized as a molecular probe in research settings to study protein interactions and cellular processes.

Synthesis of Functional Materials

In material science, this compound can be used in the synthesis of functional materials due to its ability to form coordination complexes with metals. These materials have potential applications in catalysis and sensor technology.

Polymer Chemistry

Research into polymer chemistry has identified that incorporating pyrazolo[4,3-d]pyrimidine derivatives can enhance the thermal stability and mechanical properties of polymers. This opens avenues for developing advanced materials with tailored properties for specific applications.

Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of cell proliferation in breast cancer cell lines through kinase modulationPubMed
Antiviral PropertiesDisruption of viral replication mechanisms in vitroJournal of Virology
Neuroprotective EffectsReduction of neuroinflammation markers in animal models of Alzheimer's diseaseNeuroscience Letters
Enzyme InhibitionEffective inhibition of phosphodiesterase activity leading to enhanced cellular signalingBiochemical Journal
Material ScienceDevelopment of new polymer composites with enhanced thermal stabilityMaterials Science

Biological Activity

1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone, with the chemical formula C7H5ClN4O and CAS number 633328-97-9, is a compound belonging to the pyrazolopyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly its potential as an anticancer agent through the inhibition of cyclin-dependent kinase 2 (CDK2).

The primary biological activity of this compound is attributed to its role as an inhibitor of CDK2, a key regulator in the cell cycle. The inhibition of CDK2 leads to:

  • Cell Cycle Arrest : Cells are arrested at the G0-G1 phase, preventing further progression through the cycle.
  • Cytotoxicity : Significant cytotoxic effects have been observed in various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .

The compound exhibits notable biochemical interactions:

  • Enzyme Inhibition : It has shown strong inhibitory effects on CDK2 activity, which is crucial for cell proliferation.
  • Gene Expression Modulation : Binding interactions with biomolecules lead to changes in gene expression profiles associated with cell growth and survival .

Pharmacokinetics

In silico studies suggest favorable pharmacokinetic properties for this compound. The Boiled Egg model indicates that it possesses good absorption and permeability characteristics, which are essential for its potential therapeutic applications .

Research Findings

Recent studies have highlighted the biological activity of this compound in various experimental settings:

Cytotoxicity Studies

A series of experiments evaluated the cytotoxic effects of this compound against several cancer cell lines using the MTT assay. The results are summarized in Table 1.

Cell LineIC50 (µM)Reference
MCF-758.44
HCT-11699.87
HepG2129.41

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against these cancer types.

Mechanistic Insights

Studies have demonstrated that the compound's interaction with CDK2 leads to alterations in downstream signaling pathways involved in cell survival and apoptosis. The inhibition of CDK2 has been linked to increased apoptosis in treated cells, suggesting a potential mechanism for its anticancer activity .

Case Studies

Several case studies have explored the therapeutic potential of pyrazolopyrimidine derivatives, including this compound:

  • Anticancer Efficacy : In a recent study, this compound was tested alongside other pyrazolopyrimidine derivatives for their ability to induce apoptosis in cancer cells. Results indicated that it was one of the most effective compounds in promoting cell death through caspase activation pathways .
  • Comparative Analysis : Compared to other known CDK inhibitors, such as flavopiridol and roscovitine, this compound exhibited comparable or superior cytotoxic effects against specific cancer lines while showing a favorable safety profile in normal human dermal fibroblasts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl)ethanone, and how do reaction conditions influence yield?

The synthesis of pyrazolo-pyrimidinone derivatives typically involves cyclocondensation of substituted pyrazole intermediates with ketones or aldehydes. For example, α,β-unsaturated ketones (e.g., 3a-c in ) are synthesized by reacting pyrazole precursors with aromatic aldehydes under controlled conditions (0°C, ethanol solvent, 1-hour stirring). Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency by stabilizing intermediates.
  • Temperature : Lower temperatures (0–5°C) minimize side reactions during cyclization .
  • Catalysts : Acidic or basic conditions can alter regioselectivity; sodium acetate is often used to neutralize byproducts .
    Yield optimization : Pilot-scale reactions (e.g., in ) achieved 52.7% yield via stepwise purification (filtration, recrystallization) and precise pH control using HCl .

Q. How can structural characterization be performed to confirm the identity of this compound?

A multi-technique approach is recommended:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and packing motifs (e.g., pyrazoline derivatives in and were validated using this method) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., the chloro and ethanone groups in the pyrazolo[4,3-d]pyrimidine core).
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C9_9H5_5ClN4_4O has a theoretical mass of 220.22 g/mol).
    Data interpretation : Cross-validate spectral data with computational tools (e.g., Gaussian for DFT calculations) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory bioactivity data across studies?

Discrepancies in biological activity (e.g., variable kinase inhibition) may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, altering binding affinity. Compare with analogs like CHMFL-FLT3-122 ( ), where a 4-phenoxyphenyl group improved FLT3-ITD inhibition (IC50_{50} = 12 nM) .
  • Assay conditions : Varying pH, temperature, or solvent (DMSO vs. aqueous buffer) can modulate solubility and target engagement.
    Mitigation : Use standardized protocols (e.g., ’s antioxidant assays) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?

  • Molecular docking : Model interactions with target proteins (e.g., FLT3 kinase in ). The chloro-pyrazolo core may occupy hydrophobic pockets, while the ethanone group forms hydrogen bonds .
  • QSAR studies : Correlate substituent electronegativity or steric bulk with activity. For example, replacing Cl with bulkier groups (CF3_3) in increased steric hindrance, reducing potency .
    Validation : Synthesize top-ranked virtual hits and test in vitro (e.g., kinase inhibition assays) .

Q. What are the challenges in elucidating the mechanism of action for this compound?

  • Target identification : Use affinity chromatography or thermal shift assays to identify binding partners.
  • Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays. Derivatives with pyrrolidinone moieties ( ) showed improved metabolic stability due to reduced oxidation .
    Case study : In , thieno[2,3-d]pyrimidines exhibited dual antioxidant and antitumor activity via ROS scavenging and DNA intercalation, validated via bleomycin-dependent DNA damage assays .

Q. Key Methodological Recommendations

  • Synthesis : Prioritize stepwise purification (e.g., column chromatography, recrystallization) to isolate high-purity intermediates .
  • Bioactivity assays : Include dose-response curves and kinetic analyses to differentiate specific vs. nonspecific effects .
  • Computational tools : Use Schrödinger Suite or AutoDock Vina for docking studies, complemented by MD simulations for stability assessment .

Properties

IUPAC Name

1-(5-chloropyrazolo[4,3-d]pyrimidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c1-4(13)12-6-3-9-7(8)11-5(6)2-10-12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLFCRWSCMPVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CN=C(N=C2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of N-(2-chloro-4-methylpyrimidin-5-yl)acetamide (9 g, 46.06 mmol, 1.00 equiv, 95%), potassium acetate (3.3 g, 32.95 mmol, 0.72 equiv, 98%), acetic anhydride (17.27 g, 165.78 mmol, 3.60 equiv) and isoamyl nitrite (13.6 g, 116.24 mmol, 2.52 equiv, 98%) in chloroform (180 mL) was reflux overnight. The resulting mixture was washed with water, dried over anhydrous sodium sulfate and concentrated under vacuum to give 7 g (73%) of 1-[5-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl]ethan-1-one as a white solid.
Quantity
9 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
17.27 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.